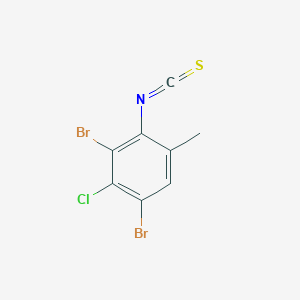
1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is a chemical compound known for its applications in various chemical processes. It is characterized by its fluoro and methylbenzenesulfonate functional groups. This compound is often used in organic synthesis and has significant relevance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate typically involves the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride. The reaction is carried out under controlled conditions, often at low temperatures to ensure the stability of the intermediate products. For instance, 29.5 grams of 2-fluoroethanol (0.46 mol) is mixed with 97.2 grams of p-toluenesulfonyl chloride (0.51 mol) and the mixture is cooled to -7°C. Pyridine (74.4 ml) is then added dropwise while maintaining the temperature between -5°C and 0°C. The reaction is continued for 2 hours, yielding 81.8 grams of the desired product with an 81.5% yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Sulfonic Acids: From hydrolysis reactions.
Scientific Research Applications
1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: Utilized in the synthesis of biologically active molecules and as a labeling reagent in biochemical studies.
Medicine: Employed in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate involves its interaction with specific molecular targets. The fluoroethyl group can participate in nucleophilic substitution reactions, while the piperidyl and methylbenzenesulfonate groups provide stability and reactivity. The compound can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its applications in organic synthesis and biochemical studies .
Comparison with Similar Compounds
- 2-Fluoroethyl p-toluenesulfonate
- 4-Methylbenzenesulfonyl fluoride
- 2-Fluoroethyl 4-methylbenzenesulfonate
Comparison: 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is unique due to the presence of the piperidyl group, which enhances its reactivity and stability compared to other similar compounds. The combination of fluoroethyl and methylbenzenesulfonate groups provides a versatile platform for various chemical reactions, making it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
[1-(2-fluoroethyl)piperidin-4-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-12-2-4-14(5-3-12)20(17,18)19-13-6-9-16(10-7-13)11-8-15/h2-5,13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXVTVBCIFQXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)


![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)



![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)



